Physicochemical Comparison: Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count vs. 4-Amine Analog
A direct head-to-head comparison of computed physicochemical properties shows a key differentiation between the target 4-yl methanamine and its closest 4-amine analog. The target compound incorporates a methylene spacer, which modulates both lipophilicity and hydrogen bonding capacity. While both compounds have 1 hydrogen bond donor, the target compound's XLogP3-AA is higher (1.9 vs. 1.4), suggesting improved passive membrane permeability. However, this comparison is based on computed properties and lacks experimentally validated biological or ADME data for this specific compound [1][2].
| Evidence Dimension | Physicochemical and Drug-likeness Properties |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; H-Bond Donors = 1; H-Bond Acceptors = 5; Rotatable Bonds = 2 |
| Comparator Or Baseline | 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (CAS 1553567-32-0): XLogP3-AA = 1.4; H-Bond Donors = 1; H-Bond Acceptors = 5; Rotatable Bonds = 1 |
| Quantified Difference | ΔXLogP3-AA = +0.5; ΔRotatable Bonds = +1 |
| Conditions | All values are computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18), not experimentally measured. |
Why This Matters
The higher lipophilicity and greater conformational freedom of the target compound due to the methylene spacer could be a critical design feature for medicinal chemistry campaigns targeting intracellular proteins, offering a potentially superior permeability profile compared to the direct 4-amine analog.
- [1] PubChem. (2021). Compound Summary for CID 91812135, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] PubChem. Compound Summary for CID 54961738, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
